ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate
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Overview
Description
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate typically involves the cyclization of β-hydroxy amides to oxazolines, followed by chlorination and esterification. One common method includes the use of reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor for the cyclization process . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazole compounds.
Scientific Research Applications
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in material science for developing new polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The chlorine atom and ester group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(1,3-oxazol-2-yl)acetate
- Methyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate
- Ethyl 4-bromo-2-(1,3-oxazol-2-yl)butanoate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2680533-37-1 |
---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.6 |
Purity |
93 |
Origin of Product |
United States |
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